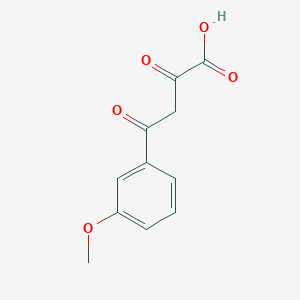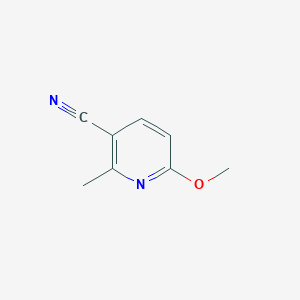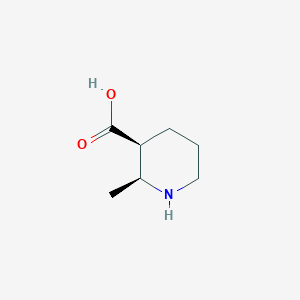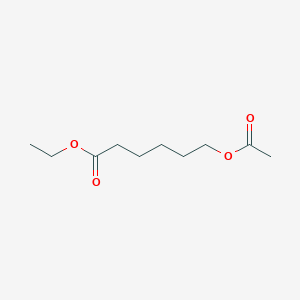
Chpdg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chpdg, also known as 1-(3-chlorophenyl)-4,4-dimethyl-2-(phenylsulfonyl)-1-pentene, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
作用机制
The exact mechanism of action of chpdg is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
生化和生理效应
Chpdg has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth in several types of cancer cells. Additionally, chpdg has been studied for its neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One advantage of using chpdg in lab experiments is its high potency, allowing for lower concentrations to be used. However, one limitation is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on chpdg. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of chpdg and to identify any potential side effects.
合成方法
Chpdg can be synthesized through a multistep process starting with the reaction of 3-chlorobenzaldehyde with 2-methyl-Chpdgbutene to form Chpdg(3-chlorophenyl)-4,4-dimethyl-Chpdgpenten-3-one. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to form chpdg.
科学研究应用
Chpdg has been the subject of several scientific studies due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects.
属性
CAS 编号 |
104783-29-1 |
|---|---|
产品名称 |
Chpdg |
分子式 |
C13H19ClN5O5+ |
分子量 |
360.77 g/mol |
IUPAC 名称 |
2-amino-7-(3-chloro-2-hydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H18ClN5O5/c14-2-6(21)3-18-5-19(9-1-7(22)8(4-20)24-9)11-10(18)12(23)17-13(15)16-11/h5-9,20-22H,1-4H2,(H2-,15,16,17,23)/p+1/t6?,7-,8+,9+/m0/s1 |
InChI 键 |
ZZRJGNBCAVAWAM-GSLILNRNSA-O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CCl)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CCl)O)CO)O |
规范 SMILES |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CCl)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



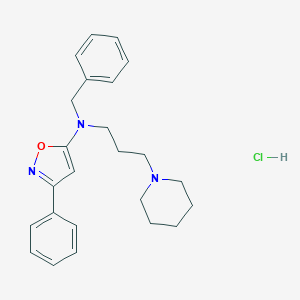
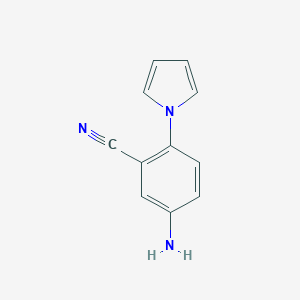
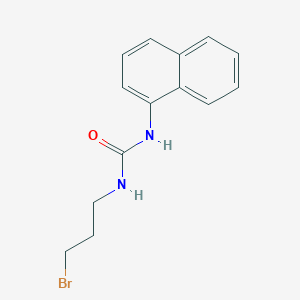
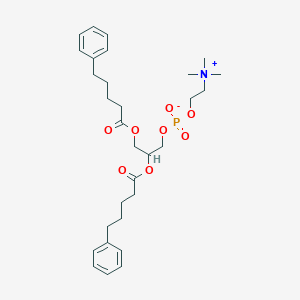
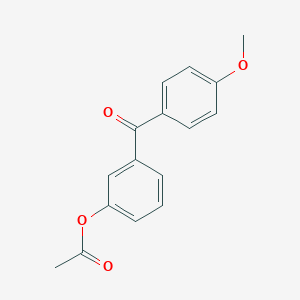
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
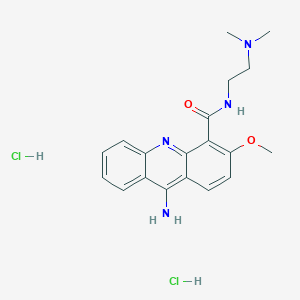
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
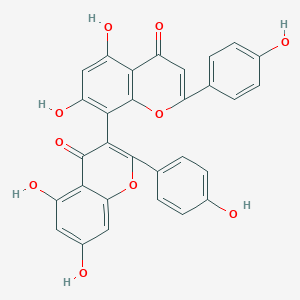
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
